Butyl 1-butylpiperidine-2-carboxylate
Description
Butyl 1-butylpiperidine-2-carboxylate is a piperidine-derived compound featuring a butyl group at the 1-position of the piperidine ring and a butyl ester moiety at the 2-position. While specific data on this compound are absent in the provided evidence, its structural analogs, such as piperidine carboxylates and other butyl esters, offer insights into its probable properties and applications.
Properties
CAS No. |
86200-58-0 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
butyl 1-butylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-3-5-10-15-11-8-7-9-13(15)14(16)17-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
KAZDLRJVQXHIBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Butyl 1-butylpiperidine-2-carboxylate
Step 1: Preparation of 1-Butylpiperidine-2-carboxylic Acid
Reductive Alkylation of 2-Piperidinecarboxylic Acid
- Reactants: 2-piperidinecarboxylic acid and n-butyraldehyde.
- Catalyst: Palladium on carbon (Pd/C).
- Solvent: Methanol or ethanol.
- Conditions: Hydrogen atmosphere (normal pressure or elevated pressure up to 20 atm), room temperature.
- Reaction time: 1–10 hours depending on catalyst loading and pressure.
- Yield: 95.7% to 96.8%.
Two variations exist depending on the desired stereochemistry:
| Parameter | Racemic Mixture Preparation | S-Configuration Preparation |
|---|---|---|
| 2-piperidinecarboxylic acid | 20 g (0.155 mol) | 20 g (0.155 mol) |
| Aldehyde | 16.8 g (0.233 mol) n-butyraldehyde | 11.17 g (0.155 mol) n-butyraldehyde |
| Solvent | 200 ml ethanol | 200 ml methanol |
| Catalyst | 2 g Pd/C (5% mass fraction) | 1 g Pd/C (10% mass fraction) |
| Hydrogen pressure | Atmospheric | 20 atm |
| Reaction time | 8–10 hours | 1–2 hours |
| Temperature | Room temperature | Room temperature |
| Product yield | 96.8% | 95.7% |
The reaction proceeds via initial formation of an imine intermediate between the piperidine nitrogen and the aldehyde, followed by catalytic hydrogenation to yield the 1-butyl substituted piperidine-2-carboxylic acid.
Step 2: Esterification to this compound
The carboxylic acid intermediate is converted into the corresponding butyl ester through activation and esterification:
- Activation: The carboxylic acid is activated using chloroformate esters (e.g., ethyl chloroformate, isobutyl chlorocarbonate) or carbonyl diimidazole (CDI).
- Nucleophile: Butanol or butyl alcohol derivatives to form the butyl ester.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Room temperature to 120°C.
- Reaction time: 8–15 hours.
- Yield: Typically high, up to 85% for related derivatives.
A representative procedure involves:
- Reacting 1-butylpiperidine-2-carboxylic acid with carbonyl diimidazole in DMF at room temperature for 1 hour.
- Adding 2,6-dimethylaniline or butanol and heating to 110–120°C for 8–15 hours.
- Workup includes extraction with dichloromethane, washing, drying, and concentration.
- Precipitation of the product by addition of alcoholic hydrochloric acid or suitable solvent.
Though the above example is for Levobupivacaine hydrochloride, the esterification step is analogous for forming butyl esters by replacing the nucleophile with butanol.
Alternative Direct Esterification Methods
Ethyl 1-butylpiperidine-2-carboxylate synthesis is reported via direct reaction of piperidine derivatives with ethyl chloroformate, which can be adapted for butyl esters by substituting ethyl chloroformate with butyl chloroformate.
Key parameters influencing yield and purity:
| Parameter | Effect on Reaction Outcome |
|---|---|
| Temperature | Higher temperatures increase reaction rate but may increase by-products |
| Reaction time | Longer times improve conversion but risk degradation |
| Concentration of reactants | Higher concentrations favor ester formation |
| Solvent choice | Aprotic solvents like DMF or THF improve solubility and reaction control |
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Reductive Alkylation | Catalytic hydrogenation | 2-piperidinecarboxylic acid + n-butyraldehyde, Pd/C, H2, MeOH or EtOH, RT, 1–10 h | 95.7–96.8 | Stereochemistry controlled by starting acid and catalyst loading |
| 2. Activation & Esterification | Carbonyl diimidazole activation + esterification | Carbonyl diimidazole, DMF, butanol, 110–120°C, 8–15 h | ~85 | Can be adapted for various ester groups |
| Alternative Esterification | Direct reaction with chloroformate esters | Piperidine derivative + butyl chloroformate, aprotic solvent, controlled T | Variable | Requires optimization for best yield and purity |
Research Findings and Optimization Insights
- Catalyst loading and hydrogen pressure are critical for controlling reaction time and stereoselectivity in the reductive alkylation step.
- Choice of solvent influences solubility of reactants and by-product formation; methanol and ethanol are preferred for hydrogenation, DMF or THF for esterification.
- Activator selection (carbonyl diimidazole vs. chloroformate esters) affects reaction efficiency and purity of the ester product.
- Reaction temperature and time must be optimized to balance conversion and minimize side reactions such as hydrolysis or over-alkylation.
- Purification techniques such as column chromatography and recrystallization are essential to isolate high-purity intermediates and final products.
Chemical Reactions Analysis
Butyl 1-butylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 1-butylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biological systems and processes, particularly in understanding the interactions of piperidine derivatives with biological molecules.
Medicine: This compound can be explored for its potential pharmacological properties and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 1-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Comparison with Piperidine-Based Analogues
Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂)
- Substituents: Benzyl ester at position 1 and amino group at position 4.
- Key Differences: The aromatic benzyl group enhances hydrophobicity compared to the aliphatic butyl substituent in the target compound.
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
- Substituents : tert-Butyl ester at position 1, hydroxyl at position 4, and methyl at position 2.
- Key Differences : The tert-butyl group provides steric hindrance, while the hydroxyl group increases polarity. This compound is used as a pharmaceutical intermediate, suggesting similar applications for the target compound .
Comparison with Butyl Ester Derivatives
Butyl Acrylate (C₇H₁₂O₂)
- Structure : Acrylate ester with a reactive vinyl group.
- Properties : Highly flammable (flash point 35°C) and volatile (boiling point 147°C). Used in polymer synthesis .
- Toxicity : LD₅₀ (oral, rat) >2,000 mg/kg; skin and respiratory irritant .
Butyl Acetate (C₆H₁₂O₂)
- Structure : Simple acetate ester.
- Properties : Lower reactivity, boiling point 126°C, density 0.8825 g/cm³. Widely used as a solvent in coatings .
Butylcarbitol Acetate (C₁₀H₂₀O₄)
- Structure : Glycol ether ester.
- Properties : High boiling point (246.7°C), used in industrial coatings and cleaners .
Data Tables Summarizing Key Properties
Table 1: Physicochemical Properties
Table 2: Regulatory Status
| Compound | US TSCA | EU REACH | China IECSC |
|---|---|---|---|
| This compound | No data | No data | No data |
| Butyl Acrylate | Listed | Listed | Listed |
Biological Activity
Butyl 1-butylpiperidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structure allows for various chemical modifications that can influence its biological properties. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may affect its activity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. As a piperidine derivative, it may modulate the activity of neurotransmitter systems or other biological pathways. For example, studies suggest that compounds with similar structures can act as acetylcholinesterase inhibitors (AChEIs), which are crucial for treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound and similar compounds:
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that benzisoxazole derivatives containing piperidine structures exhibited significant AChE inhibition, with one compound showing an IC50 of 2.8 nM. This suggests that this compound could similarly modulate cholinergic activity, making it a candidate for neuropharmacological applications .
- Antibacterial Properties : Research on lincomycin derivatives revealed that modifications at the piperidine moiety enhanced antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes. These findings indicate that this compound might also exhibit antibacterial effects depending on its structural modifications .
- Antitubercular Activity : Compounds structurally related to this compound have shown promising antitubercular activity with minimal cytotoxicity. This highlights the potential for developing new treatments for tuberculosis based on this compound's scaffold .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of various biologically active compounds.
- Neuroscience : The compound can be used to study interactions with neurotransmitter systems and potential therapeutic effects in neurodegenerative diseases.
- Pharmacology : Its potential as an AChEI opens avenues for exploring treatments for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
